![molecular formula C42H52N6O8 B10777560 Inhibitor bea428](/img/structure/B10777560.png)
Inhibitor bea428
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inhibitor Bea428 is a small molecule compound known for its inhibitory effects on the HIV-1 protease enzyme
Vorbereitungsmethoden
The synthesis of Inhibitor Bea428 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction parameters to enhance yield and purity .
Analyse Chemischer Reaktionen
Inhibitor Bea428 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Inhibitor Bea428 has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition mechanisms. In biology, it serves as a tool to investigate the role of HIV-1 protease in viral replication. In medicine, this compound is explored for its potential as an anti-HIV drug. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of Inhibitor Bea428 involves its binding to the active site of the HIV-1 protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. The molecular targets of this compound include the catalytic aspartic acid residues of the HIV-1 protease. The pathways involved in its mechanism of action are related to the inhibition of viral maturation and replication .
Vergleich Mit ähnlichen Verbindungen
Inhibitor Bea428 is unique compared to other similar compounds due to its specific binding pattern and high inhibitory potency. Similar compounds include other HIV-1 protease inhibitors such as saquinavir, ritonavir, and indinavir. this compound exhibits distinct structural features and binding interactions that contribute to its unique inhibitory profile .
Eigenschaften
Molekularformel |
C42H52N6O8 |
---|---|
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-3,4-dihydroxy-N,N'-bis[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis[(4-pyridin-3-ylphenyl)methoxy]hexanediamide |
InChI |
InChI=1S/C42H52N6O8/c1-25(2)33(39(51)43-5)47-41(53)37(55-23-27-11-15-29(16-12-27)31-9-7-19-45-21-31)35(49)36(50)38(42(54)48-34(26(3)4)40(52)44-6)56-24-28-13-17-30(18-14-28)32-10-8-20-46-22-32/h7-22,25-26,33-38,49-50H,23-24H2,1-6H3,(H,43,51)(H,44,52)(H,47,53)(H,48,54)/t33-,34-,35+,36+,37+,38+/m0/s1 |
InChI-Schlüssel |
FOBRXMROTNVGST-CXPJILFNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |
Kanonische SMILES |
CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC(C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.